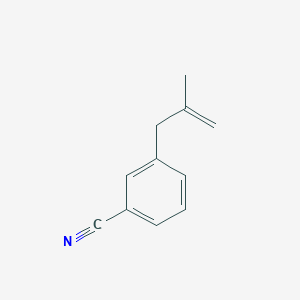

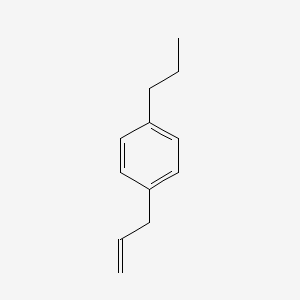

3-(4-正丙基苯基)-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenylacetylene is an alkyne hydrocarbon containing a phenyl group. It exists as a colorless, viscous liquid .

Synthesis Analysis

Phenylacetylene can be prepared by elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia . Another method involves the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by removal of the trimethylsilyl group .Molecular Structure Analysis

The molecular structure of phenylacetylene consists of a phenyl group attached to an acetylene group .Chemical Reactions Analysis

Phenylacetylene is a prototypical terminal acetylene, undergoing many reactions expected of that functional group. It undergoes semi hydrogenation over Lindlar catalyst to give styrene. In the presence of base and copper (II) salts, it undergoes oxidative coupling to give diphenylbutadiyne .Physical And Chemical Properties Analysis

Phenylacetylene has a density of 0.93 g/cm³, a melting point of -45 °C, and a boiling point of 142 to 144 °C .科学研究应用

晶体结构分析:

- 已确定类似于3-(4-正丙基苯基)-1-丙烯的向列相液晶单体的晶体和分子结构,为其晶体状态和分子构象提供了见解(Gupta et al., 2002)。

植物叶中的细胞毒化合物:

- 一项研究从安南安息香叶中鉴定出一种新的丙烯衍生物,对癌细胞系表现出强大的细胞毒性(Tra et al., 2021)。

气相反应:

- 对气相中离子化的正丙基苯基醚的研究揭示了中性丙烯消除的途径,增进了对单分子解离过程的理解(Traeger & Morton, 1996)。

有机合成中的催化:

- 研究表明化合物在炔烃和羧酸合成烯酮酯的反应中的催化行为,展示了3-(4-正丙基苯基)-1-丙烯在区域选择性合成中的作用(Bianchini et al., 1990)。

分子结构和相互作用:

- 对3-(4-正丙基苯基)-1-丙烯衍生物的分子结构和相互作用进行的研究提供了有关分子间力和晶体堆积中稳定性的宝贵数据(Suwunwong et al., 2009)。

氧化还原系统和电荷转移:

- 对具有硼烷/硼代烯末端基团的π-共轭氧化还原系统的研究,涉及到3-(4-正丙基苯基)-1-丙烯的衍生物,阐明了这些化合物的电子结构和吸收性质(Fiedler et al., 1996)。

交换反应和同聚反应:

- 对包括3-(4-正丙基苯基)-1-丙烯在内的末端烯烃的交换同聚反应进行的密度泛函理论计算提供了对这些反应机制和选择性的见解(Dang et al., 2012)。

环化和自由基环化:

- 通过涉及3-(4-正丙基苯基)-1-丙烯衍生物的顺电子和烯丙基化反应的[3+3]环化已被探索,有助于合成新化合物(Ward & Kaller, 1991)。

药物中间体合成:

- 对合成药物中间体4-苄氧基丙酮的研究突显了3-(4-正丙基苯基)-1-丙烯衍生物在药物生产中的实用性(Yadav & Sowbna, 2012)。

未来方向

The development of efficient and selective methods for the synthesis of molecules, which possess easy-to-modify boryl groups and conjugated chain, is of great importance . The presence of silyl, boryl, as well as other functions like halogen or alkoxy in their structures builds a new class of multifunctionalized enynes that might be modified in various chemical reactions .

属性

IUPAC Name |

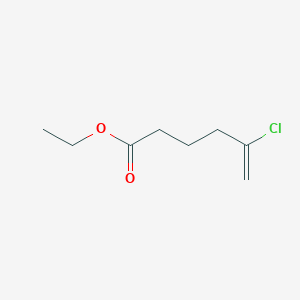

1-prop-2-enyl-4-propylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3,7-10H,1,4-6H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLDHVPMBZNLRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641217 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-n-Propylphenyl)-1-propene | |

CAS RN |

62826-25-9 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。